1-Hydroxyvaldecoxib

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

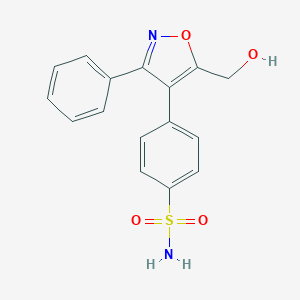

IUPAC Name |

4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c17-23(20,21)13-8-6-11(7-9-13)15-14(10-19)22-18-16(15)12-4-2-1-3-5-12/h1-9,19H,10H2,(H2,17,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSFKTUZOASIPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431308 |

Source

|

| Record name | 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181695-81-8 |

Source

|

| Record name | 1-Hydroxyvaldecoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181695818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYVALDECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5Q8Y8772I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Pharmacokinetics of 1-Hydroxyvaldecoxib (Metabolite M1): A Technical Guide

Executive Summary & Compound Identity

1-Hydroxyvaldecoxib (also known as Metabolite M1 , SC-66905 , or hydroxymethyl-valdecoxib ) is the primary active metabolite of the selective COX-2 inhibitor valdecoxib and its prodrug parecoxib . Unlike many Phase I metabolites which are detoxification products, this compound retains significant cyclooxygenase-2 (COX-2) inhibitory potency, contributing substantially to the therapeutic efficacy of the parent drugs.

This guide details the preclinical pharmacokinetic (PK) profile of this compound, focusing on its formation, distribution, and elimination dynamics in standard animal models (Rat, Mouse, Dog).[1] It provides actionable protocols for bioanalysis and study design, emphasizing the critical technical challenge of Red Blood Cell (RBC) partitioning due to carbonic anhydrase binding.

Physicochemical Profile

| Parameter | Description |

| Chemical Name | 4-(5-(hydroxymethyl)-3-phenyl-4-isoxazolyl)benzenesulfonamide |

| Molecular Formula | |

| Key Structural Feature | Hydroxylation at the 5-methyl group of the isoxazole ring |

| Pharmacologic Activity | Active COX-2 Inhibitor (Equipotent to Valdecoxib) |

| Primary Precursors | Valdecoxib (direct), Parecoxib (via Valdecoxib) |

Metabolic Pathway & Formation Kinetics

The formation of this compound is the rate-limiting step in the clearance of valdecoxib. It is catalyzed primarily by hepatic cytochrome P450 enzymes.

Mechanism of Formation

-

Enzymology: CYP3A4 and CYP2C9 are the dominant isoforms responsible for the hydroxylation of the 5-methyl group on the isoxazole ring.

-

Downstream Fate: M1 is an intermediate. It is rarely excreted unchanged. It undergoes:

-

Further Oxidation: To the inactive carboxylic acid metabolite (M4/M2).

-

Glucuronidation: To form the O-glucuronide conjugate (M1-G), which is renally excreted.

-

Visualization: Metabolic Cascade

Figure 1: The metabolic pathway of Valdecoxib highlighting the central role of this compound (M1).

Preclinical Pharmacokinetic Profile

Species-Dependent Exposure (AUC)

The exposure to this compound varies significantly by species, influenced by the expression levels of CYP2C and CYP3A homologs.

| Species | Dosing Regimen (Parent) | M1 Exposure Profile | Key Observations |

| Mouse | 5 mg/kg (Oral) | High Exposure ( | Significant sex difference observed (Females > Males). M1 accumulates in RBCs. |

| Rat | 5-10 mg/kg (Oral/IV) | Moderate Exposure | Formation is linear with parent dose. Hypoalbuminemia significantly alters M1 kinetics.[2][3] |

| Dog | 5 mg/kg (Oral) | Lower Relative Exposure | Elimination is slower; M1 formation is less dominant compared to humans. |

| Human | Clinical Doses | High Exposure | M1 and Parent are co-dominant in plasma. |

Distribution: The RBC Partitioning Effect

A critical technical nuance in studying this compound is its affinity for Carbonic Anhydrase (CA) . Like many sulfonamides, M1 partitions extensively into erythrocytes (Red Blood Cells).

-

Impact on Bioanalysis: Plasma analysis alone may underestimate the total body burden of the metabolite.

-

Protocol Adjustment: In preclinical studies (especially in mice and rats), it is recommended to analyze whole blood or wash RBCs to quantify the sequestered fraction, or at minimum, determine the blood-to-plasma ratio (

) early in assay validation. -

Mechanism: The sulfonamide moiety binds to the Zinc active site of Carbonic Anhydrase I and II in erythrocytes.

Elimination

-

Route: Renal excretion is the primary route for the conjugates of M1. Unchanged M1 is negligible in urine (<3%).[4]

-

Half-life (

): The elimination half-life of M1 is generally formation-rate limited (flip-flop kinetics) when administered as the parent drug. In direct administration studies (rare), M1 shows a shorter intrinsic half-life than Valdecoxib.

Experimental Protocols

In Vivo PK Study Design (Rat Model)

This protocol describes the assessment of M1 kinetics following Valdecoxib administration.

Objective: Determine

-

Animals: Male Sprague-Dawley Rats (250–300 g), dual jugular vein cannulated (JVC).

-

Formulation:

-

Vehicle: 20% Hydroxypropyl-

-cyclodextrin (HP -

Concentration: 1 mg/mL (Target dose: 5 mg/kg).

-

-

Dosing: Oral gavage (PO) or Intravenous bolus (IV).

-

Sampling Schedule:

-

Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours.

-

Volume: 0.2 mL per timepoint.

-

Anticoagulant:

EDTA or Lithium Heparin.

-

-

Sample Processing:

-

Centrifuge immediately at

, 3000g for 10 mins. -

Critical Step: If RBC partitioning is suspected, aliquot 50

of whole blood before centrifugation and freeze immediately for whole blood analysis.

-

Bioanalytical Method (LC-MS/MS)

Analytes: Valdecoxib, this compound (M1).

Internal Standard (IS): Celecoxib or Deuterated Valdecoxib (

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50

plasma/blood. -

Add 150

Acetonitrile containing IS (200 ng/mL). -

Vortex (2 min) and Centrifuge (10,000g, 5 min).

-

Inject 5

of supernatant.

-

-

Chromatography Conditions:

-

Mass Spectrometry (MRM Mode):

Workflow Visualization

Figure 2: Experimental workflow for pharmacokinetic assessment.

Technical Challenges & Troubleshooting

-

Instability of N-Hydroxy Metabolites: Ensure you are distinguishing this compound (C-hydroxylation on methyl group) from N-hydroxy metabolites (on the sulfonamide). The C-hydroxyl (M1) is relatively stable, but samples should be kept frozen at

. -

Linearity: M1 formation is generally linear with dose, but saturation of CYP2C9 at high toxicological doses (>50 mg/kg in rats) can lead to non-linear accumulation of the parent drug and a plateau in M1 levels.

-

Matrix Effects: High phospholipid content in RBC-rich samples can suppress ionization. Use of a divert valve on the LC-MS (diverting the first 1 min) and phospholipid removal plates is recommended for whole blood analysis.

References

-

Zhang, J. Y., et al. (2003). Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. Drug Metabolism and Disposition, 31(4), 491-501. Link

-

Yuan, J. J., et al. (2002). Disposition of a Specific Cyclooxygenase-2 Inhibitor, Valdecoxib, in Human.[7] Drug Metabolism and Disposition, 30(9), 1013-1021. Link

-

FDA Center for Drug Evaluation and Research. (2001). Application Number 21-341: Clinical Pharmacology and Biopharmaceutics Review (Valdecoxib). U.S. Food and Drug Administration.[11] Link

-

Zhang, Z., et al. (2023). Comparison of Pharmacokinetic Profiles in Hypoalbuminemia and Healthy Rats After Parecoxib Sodium Injection by LC–MS/MS.[2][3] Journal of Chromatographic Science. Link

Sources

- 1. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of iododoxorubicin in the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of mild and moderate hepatic impairment on the pharmacokinetics of valdecoxib, a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats [frontiersin.org]

The Inhibition of Prostaglandin Synthesis by 1-Hydroxyvaldecoxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-Hydroxyvaldecoxib, the active metabolite of the selective cyclooxygenase-2 (COX-2) inhibitor, Valdecoxib. We will delve into the biochemical pathways of prostaglandin synthesis, the specific mechanism of COX-2 inhibition by this active metabolite, and the experimental methodologies used to quantify its inhibitory potency and effects on prostaglandin production. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development, offering both foundational knowledge and practical insights into the evaluation of selective COX-2 inhibitors.

Introduction: From Prodrug to Active Inhibitor

Valdecoxib, formerly marketed as Bextra, is a non-steroidal anti-inflammatory drug (NSAID) developed for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] Its therapeutic effects, including anti-inflammatory and analgesic properties, are primarily attributed to the reduction of prostaglandin synthesis in inflamed tissues.[2] Upon administration, Valdecoxib undergoes extensive metabolism in the liver. The primary phase I metabolic pathway involves the hydroxylation of the 5-methyl group, a reaction catalyzed by cytochrome P450 isoforms CYP3A4 and CYP2C9, to form its main active metabolite, this compound (also known as Valdecoxib metabolite M1).[1] While Valdecoxib itself is a potent and selective COX-2 inhibitor, the significant anti-inflammatory properties of this compound confirm its role as an active metabolite contributing to the overall pharmacological effect.[3]

This guide will focus on the mechanism and experimental assessment of prostaglandin synthesis inhibition by this compound, providing a detailed understanding of its biochemical interactions and the methods to evaluate them.

The Prostaglandin Synthesis Pathway: The Role of Cyclooxygenase Isoforms

Prostaglandins are a group of physiologically active lipid compounds that mediate a wide range of biological effects, including inflammation, pain, fever, and platelet aggregation.[4] They are synthesized from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipases. The key enzymatic step in prostaglandin synthesis is the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes.[4]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[5]

-

COX-2: In most tissues, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli such as cytokines and growth factors.[5] The prostaglandins produced by COX-2 are primarily involved in the inflammatory response and pain signaling.

The differential roles of these two isoforms formed the rationale for the development of selective COX-2 inhibitors, with the aim of providing anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by traditional NSAIDs.[5]

Figure 1: Simplified schematic of the prostaglandin synthesis pathway.

Mechanism of Action: Selective Inhibition of COX-2

Valdecoxib and its active metabolite, this compound, exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This selectivity is attributed to structural differences in the active sites of the COX-1 and COX-2 enzymes. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. Selective inhibitors like Valdecoxib possess a bulky side group that can fit into this side pocket of COX-2, allowing for a stable and high-affinity binding.[5] In contrast, this bulky group prevents the molecule from effectively binding to the narrower active site of the COX-1 enzyme.[5]

By binding to the active site of COX-2, this compound prevents arachidonic acid from accessing the catalytic domain of the enzyme. This blockage inhibits the conversion of arachidonic acid to PGH2, thereby reducing the production of pro-inflammatory prostaglandins.

The high selectivity of Valdecoxib for COX-2 over COX-1 is a key feature of its pharmacological profile. This selectivity minimizes the inhibition of COX-1-mediated prostaglandin synthesis, which is responsible for many of the gastrointestinal adverse effects associated with non-selective NSAIDs.

Figure 2: Mechanism of selective COX-2 inhibition by this compound.

Quantitative Assessment of COX-2 Inhibition

The potency and selectivity of COX inhibitors are typically quantified by determining their half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. A lower IC50 value indicates a higher inhibitory potency. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Valdecoxib | 150 | 0.005 | 30,000 | [6] |

| Valdecoxib (Human Whole Blood Assay) | 21.9 | 0.24 | 91.25 | [6] |

Table 1: In vitro inhibitory potency and selectivity of Valdecoxib.

The data clearly demonstrates the high potency and selectivity of Valdecoxib for the COX-2 enzyme. As an active metabolite, this compound is expected to exhibit a similar profile of high selectivity for COX-2.

Experimental Protocols for Assessing Prostaglandin Synthesis Inhibition

The evaluation of a compound's ability to inhibit prostaglandin synthesis involves a combination of in vitro enzyme assays and cell-based assays.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay (Fluorometric Method)

This assay directly measures the inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes. The fluorometric method is often preferred for its high sensitivity compared to colorimetric assays.[7][8]

Causality Behind Experimental Choices:

-

Fluorometric Detection: This method offers higher sensitivity, allowing for the detection of lower enzyme activities and more precise determination of IC50 values, especially for potent inhibitors.[9]

-

Hematin: This is a required cofactor for the peroxidase activity of the COX enzyme.[10]

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine): This compound acts as a reducing co-substrate for the peroxidase activity of COX. Its oxidation leads to a colored or fluorescent product, providing a measurable signal.[10][11]

-

Positive and Negative Controls: These are crucial for a self-validating system. A known selective COX-2 inhibitor (e.g., celecoxib) serves as a positive control to ensure the assay is working correctly, while a vehicle control (e.g., DMSO) represents the uninhibited enzyme activity (negative control).[12][13]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound to generate a concentration-response curve.

-

Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.

-

Prepare solutions of arachidonic acid (substrate) and a fluorogenic probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine).

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer to each well.

-

Add the serially diluted this compound or control compounds (positive and vehicle controls) to the respective wells.

-

Add the purified COX-1 or COX-2 enzyme to each well and incubate for a short period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of arachidonic acid and the fluorogenic probe.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

-

Figure 3: Workflow for the in vitro COX enzyme inhibition assay.

Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay (ELISA Method)

This assay measures the ability of a compound to inhibit the production of a specific prostaglandin, PGE2, in a cellular context, providing a more physiologically relevant assessment.

Causality Behind Experimental Choices:

-

Cell-Based Model: Using cells that can be stimulated to produce prostaglandins (e.g., macrophages, endothelial cells) provides a more complex and biologically relevant system than a purified enzyme assay.

-

LPS (Lipopolysaccharide): This is a potent inducer of COX-2 expression and subsequent PGE2 production in many cell types.

-

ELISA (Enzyme-Linked Immunosorbent Assay): This is a highly specific and sensitive method for quantifying the concentration of PGE2 in the cell culture supernatant.

-

Self-Validating System: Including a positive control (e.g., a known COX-2 inhibitor) and a negative (vehicle) control is essential to validate the assay's performance and ensure that the observed inhibition is due to the test compound.[14] A standard curve with known concentrations of PGE2 is also critical for accurate quantification.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed suitable cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or control compounds for a defined period.

-

Stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression and PGE2 synthesis.

-

Incubate the cells for a sufficient time to allow for PGE2 production and secretion into the culture medium.

-

-

Sample Collection:

-

Carefully collect the cell culture supernatant from each well.

-

-

PGE2 Quantification by ELISA:

-

Use a commercially available PGE2 ELISA kit.

-

Add the collected supernatants and a series of PGE2 standards to the wells of an antibody-coated microplate.

-

Add a fixed amount of HRP-labeled PGE2 to each well to compete with the PGE2 in the samples and standards for antibody binding.

-

Incubate the plate, then wash to remove unbound reagents.

-

Add a substrate solution that reacts with the bound HRP to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the PGE2 standards against their known concentrations.

-

Calculate the concentration of PGE2 in each sample by interpolating their absorbance values from the standard curve.

-

Determine the percentage of PGE2 inhibition for each concentration of this compound.

-

Calculate the IC50 value for PGE2 inhibition.

-

Figure 4: Workflow for the cell-based PGE2 inhibition assay.

Clinical Significance and Implications

The selective inhibition of COX-2 by Valdecoxib and its active metabolite, this compound, has significant clinical implications. By reducing the synthesis of pro-inflammatory prostaglandins, these compounds effectively alleviate pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[10]

However, the selective inhibition of COX-2 can also lead to a biochemical imbalance that increases the risk of cardiovascular adverse events. COX-2 is constitutively expressed in the vascular endothelium and is responsible for the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5] In contrast, COX-1 in platelets produces thromboxane A2 (TXA2), which promotes vasoconstriction and platelet aggregation. By selectively inhibiting COX-2 and the production of PGI2 without affecting COX-1-mediated TXA2 synthesis, drugs like Valdecoxib can shift the homeostatic balance towards a prothrombotic state.[5] This imbalance is believed to be the underlying mechanism for the increased risk of myocardial infarction and stroke observed with some selective COX-2 inhibitors.[2][15][16][17][18]

Conclusion

This compound, as the active metabolite of Valdecoxib, plays a crucial role in the therapeutic and adverse effects of the parent drug. Its high selectivity for the COX-2 enzyme provides a clear mechanism for its anti-inflammatory and analgesic properties. The experimental protocols detailed in this guide, including in vitro enzyme inhibition assays and cell-based prostaglandin synthesis assays, are essential tools for characterizing the potency and selectivity of such compounds. A thorough understanding of the biochemical pathways, the mechanism of inhibition, and the appropriate methodologies for their assessment is paramount for the development of safer and more effective anti-inflammatory therapies. The clinical experience with Valdecoxib underscores the importance of considering the broader physiological roles of COX isoforms in drug development to mitigate potential risks.

References

-

Gierse, J. K., Zhang, Y., Hood, W. F., Walker, M. C., Trigg, J. S., Maziasz, T. J., ... & Seibert, K. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212. [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Johnson, C. H., Patterson, A. D., & Idle, J. R. (2023). Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. Metabolites, 13(6), 729. [Link]

-

Petrovic, N., & Murray, M. (2010). Using N, N, N', N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro. Methods in molecular biology (Clifton, N.J.), 594, 129–140. [Link]

-

Capone, M. L., Tacconelli, S., Di Francesco, L., Petrelli, M., & Patrignani, P. (2008). Cardiovascular effects of valdecoxib: transducing human pharmacology results into clinical read-outs. Expert opinion on drug safety, 7(1), 29–42. [Link]

-

Beta LifeScience. (2025, August 12). Guide to ELISA Controls: Types, Importance & Best Practices. Retrieved from [Link]

-

El-Subbagh, H. I., El-Sadek, M. E., & El-Emam, A. A. (2007). Chemical and Biological Investigation of N-hydroxy-valdecoxib: An Active Metabolite of Valdecoxib. Archiv der Pharmazie, 340(11), 582-587. [Link]

-

Patsnap. (2025, July 15). Colorimetric vs Fluorometric assay: Which is better for sensitivity? Retrieved from [Link]

-

Astor Scientific. (2025, August 15). ELISA Controls: Importance, Types, and Best Practices. Retrieved from [Link]

-

Petrovic, N., & Murray, M. (2010). Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) To Assay Cyclooxygenase Activity in Vitro. ResearchGate. [Link]

-

Aldington, S., Shirtcliffe, P., Weatherall, M., & Beasley, R. (2005). Increased risk of cardiovascular events with parecoxib/valdecoxib: a systematic review and meta-analysis. The New Zealand medical journal, 118(1226), U1755. [Link]

-

Scribd. (n.d.). Using N, N, N',N'-tetramethyl-p-phenylenediamine (TMPD) To Assay Cyclooxygenase Activity in Vitro. Retrieved from [Link]

-

University of Pennsylvania Medical Center. (2005, January 27). Penn Researchers Add More Evidence To Demonstrate Role Of COX Inhibitors In Heart-disease Risk. ScienceDaily. Retrieved from [Link]

-

ClinPGx. (n.d.). valdecoxib. Retrieved from [Link]

-

Pediaa. (2023, May 25). What is the Difference Between Colorimetric and Fluorometric Assay. Retrieved from [Link]

-

Leahy, K. M., Ornberg, R. L., Wang, Y., Zweifel, B. S., Koki, A. T., & Masferrer, J. L. (2008). Evaluation of COX-1/COX-2 selectivity and potency of a new class of COX-2 inhibitors. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 57(6), 247–254. [Link]

-

Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Gordon, R. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of high selectivity for cyclooxygenase-2. The Journal of pharmacology and experimental therapeutics, 296(2), 558–566. [Link]

-

Somvanshi, R., Kumar, A., Kant, S., & Dey, S. (2007). Figure 2: (A) Activity graph for cyclooxygenase assessed by biochemical assay.... ResearchGate. [Link]

-

Aldington, S., Shirtcliffe, P., Weatherall, M., & Beasley, R. (2005). Increased risk of cardiovascular events with parecoxib/valdecoxib: a systematic review and meta-analysis. The New Zealand medical journal, 118(1226), U1755. [Link]

-

Pohanka, M. (2024). Fluorometric and Colorimetric Biosensors for the Assay of Cholinesterase Inhibitors. Biosensors, 14(4), 184. [Link]

-

Pediaa. (2023, May 25). What is the Difference Between Colorimetric and Fluorometric Assay. Retrieved from [Link]

-

Medscape. (2004, October 18). Pfizer warns of Bextra risk in CABG patients, plans new study of Celebrex as cardioprotectant in OA. Retrieved from [Link]

-

Assay Genie. (2024, March 2). Control Samples Required for ELISA Protocol. Retrieved from [Link]

-

Lecturio. (2026, January 20). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Retrieved from [Link]

-

Rouzer, C. A., & Marnett, L. J. (2009). Cyclooxygenases: structural and functional insights. Journal of lipid research, 50 Suppl(Suppl), S29–S34. [Link]

-

MedCentral. (2014, May 30). Which NSAIDs Are Most Selective For COX-1 and COX-2? Retrieved from [Link]

-

Homework.Study.com. (n.d.). A positive and negative control should be included during an ELISA to confirm that the test is... Retrieved from [Link]

-

Makarowski, W., Zhao, W. W., Bevirt, T., & Recker, D. P. (2002). Efficacy and safety of the COX-2 specific inhibitor valdecoxib in the management of osteoarthritis of the hip: a randomized, double-blind, placebo-controlled comparison with naproxen. Osteoarthritis and cartilage, 10(4), 290–296. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Cardiovascular effects of valdecoxib: transducing human pharmacology results into clinical read-outs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical and biological investigation of N-hydroxy-valdecoxib: An active metabolite of valdecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medcentral.com [medcentral.com]

- 6. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]

- 8. differencebetween.com [differencebetween.com]

- 9. pediaa.com [pediaa.com]

- 10. Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. betalifesci.com [betalifesci.com]

- 13. astorscientific.us [astorscientific.us]

- 14. homework.study.com [homework.study.com]

- 15. Increased risk of cardiovascular events with parecoxib/valdecoxib: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sciencedaily.com [sciencedaily.com]

- 17. Increased risk of cardiovascular events with parecoxib/valdecoxib: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. medscape.com [medscape.com]

Structural Elucidation and Characterization of 1-Hydroxyvaldecoxib

Executive Summary

1-Hydroxyvaldecoxib (often designated as Metabolite M1) represents the primary pharmacologically active metabolite of the COX-2 selective inhibitor valdecoxib.[1] Structurally defined as 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide , its elucidation is critical for pharmacokinetic profiling, toxicity assessment, and synthetic impurity control.

This guide details the structural characterization of this compound, distinguishing it from its parent compound through high-resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We focus on the specific hydroxylation of the C5-methyl group on the isoxazole ring—a transformation catalyzed primarily by CYP3A4 and CYP2C9.

Metabolic Context and Formation

Understanding the structural origin of this compound is a prerequisite for accurate identification. Valdecoxib undergoes extensive hepatic metabolism.[1][2][3][4] The primary Phase I pathway involves the oxidation of the methyl group at the 5-position of the isoxazole ring.

Pathway Visualization

The following diagram illustrates the biotransformation pathway, highlighting the specific structural modification defining this compound.

Figure 1: Biotransformation pathway of Valdecoxib showing the formation of this compound (M1) via C5-methyl hydroxylation.

Structural Elucidation Strategy

The elucidation process relies on detecting the shift from a methyl group to a hydroxymethyl group while confirming the integrity of the sulfonamide and phenyl moieties.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the first line of evidence by confirming the mass shift of +16 Da (oxygen insertion).

-

Ionization Mode: Electrospray Ionization (ESI), Positive/Negative mode.

-

Parent Compound (Valdecoxib): [M+H]⁺ = 315.08

-

Target (this compound): [M+H]⁺ = 331.07[5]

Key Fragmentation Logic: In MS/MS experiments, this compound exhibits a characteristic loss of water (18 Da) from the hydroxymethyl group, a transition not observed in the parent valdecoxib.

| Fragment Ion | m/z (approx) | Structural Interpretation |

| Precursor Ion | 331.07 | [M+H]⁺ of this compound |

| Product Ion 1 | 313.06 | [M+H - H₂O]⁺ (Loss of hydroxyl group) |

| Product Ion 2 | 252.00 | Loss of Sulfonamide (-SO₂NH₂) |

| Product Ion 3 | 118.00 | Phenyl isoxazole fragment |

NMR Spectroscopy (The Definitive Proof)

NMR offers the spatial resolution required to pinpoint the hydroxylation site to the isoxazole C5-methyl group, ruling out hydroxylation on the phenyl rings.

Critical Diagnostic Signals:

-

Disappearance of Methyl Singlet: Valdecoxib shows a sharp singlet at δ 2.41 ppm (3H) corresponding to the C5-CH₃. In this compound, this signal disappears.

-

Appearance of Methylene Signal: A new signal appears at δ 4.50–4.70 ppm (2H). This corresponds to the -CH₂OH group.

-

Note on Solvent Effects: In DMSO-d6, if exchange is slow, this may appear as a doublet (coupling to OH) with the OH proton visible as a triplet. In D₂O exchange or CD₃OD, it appears as a singlet.

-

-

Aromatic Region Stability: The proton signals for the phenyl ring (δ 7.3–7.5) and the benzenesulfonamide ring (δ 7.8–7.9) remain largely unchanged, confirming the core scaffold is intact.

Table 1: Comparative ¹H NMR Data (DMSO-d₆, 400 MHz)

| Position | Valdecoxib (Parent) | This compound (Target) | Shift Justification |

| Isoxazole-C5 Substituent | 2.41 ppm (s, 3H) | 4.58 ppm (s/d, 2H) | Oxidation of -CH₃ to -CH₂OH (Deshielding due to Oxygen) |

| -OH (Hydroxyl) | Not Present | 5.65 ppm (t, 1H)* | Exchangeable proton (visible in dry DMSO) |

| Sulfonamide -NH₂ | 7.50 ppm (s, 2H) | 7.52 ppm (s, 2H) | Minimal electronic perturbation |

| Phenyl Ring (Ar-H) | 7.30 - 7.45 ppm (m) | 7.35 - 7.48 ppm (m) | Core structure intact |

| Sulfonamide Ring (Ar-H) | 7.80 - 7.90 ppm (dd) | 7.82 - 7.92 ppm (dd) | Core structure intact |

Note: Chemical shifts are approximate and dependent on concentration and temperature.

Experimental Protocols

Protocol A: Isolation and Detection via LC-MS/MS

This protocol is designed for researchers isolating the metabolite from microsomal incubations or verifying synthetic standards.

Reagents:

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (0.1%)

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

Workflow:

-

Sample Prep: Protein precipitation of plasma/microsomal mix with Acetonitrile (1:3 v/v). Centrifuge at 10,000 x g for 10 min.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 10% B to 90% B over 5 minutes.

-

Detection: Triple Quadrupole MS in MRM mode.

-

Transition: 331.1 → 313.1 (Quantifier), 331.1 → 118.0 (Qualifier).

-

Protocol B: Structural Confirmation Workflow

The following diagram outlines the logical decision tree for confirming the identity of this compound in a research setting.

Figure 2: Logical workflow for the structural confirmation of this compound.

Technical Considerations and Troubleshooting

Stability and Lactone Formation

Researchers must be aware that hydroxy-metabolites of isoxazoles can be chemically unstable. While this compound is relatively stable, exposure to strong acids during extraction can lead to ring opening or dehydration.

-

Recommendation: Maintain neutral pH during extraction. Avoid prolonged storage in acidic LC mobile phases.

Distinguishing from N-Hydroxyvaldecoxib

A potential isomer is N-hydroxyvaldecoxib (hydroxylation on the sulfonamide nitrogen).

-

Differentiation:

-

1-Hydroxy (C5): NMR shows loss of methyl, appearance of methylene.

-

N-Hydroxy: NMR retains the C5-methyl singlet at 2.4 ppm. The change is only seen in the exchangeable sulfonamide protons (downfield shift or broadening).

-

References

-

Zhang, J. Y., et al. (2003).[6] "Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice." Drug Metabolism and Disposition. (Identifies M1 as the hydroxymethyl metabolite).

-

ClinPGx. "Valdecoxib: Pharmacokinetics and Metabolism." (Details CYP3A4/2C9 pathway for this compound).[1][3][4]

-

Toronto Research Chemicals (TRC). "1-Hydroxy Valdecoxib Reference Standard." (Provides chemical structure and CAS 181695-81-8).[7][8]

-

PubChem. "this compound Compound Summary."

-

Li, S., et al. (2020).[2] "Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib." Drug Design, Development and Therapy. (Context on Valdecoxib metabolic elimination).

Sources

- 1. ClinPGx [clinpgx.org]

- 2. dovepress.com [dovepress.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 1-hydroxy valdecoxib (C16H14N2O4S) [pubchemlite.lcsb.uni.lu]

- 6. GSRS [precision.fda.gov]

- 7. 1-Hydroxy Valdecoxib | CymitQuimica [cymitquimica.com]

- 8. Buy Online CAS Number 181695-81-8 - TRC - 1-Hydroxy Valdecoxib | LGC Standards [lgcstandards.com]

Technical Analysis: 1-Hydroxyvaldecoxib (SC-66905) Interaction with COX-1 vs. COX-2

Executive Summary

This technical guide analyzes the pharmacological profile of 1-Hydroxyvaldecoxib (also identified as SC-66905 or Metabolite M1), the primary active metabolite of the selective COX-2 inhibitor valdecoxib. While valdecoxib itself is the active moiety formed from the prodrug parecoxib, its further metabolism via CYP2C9 and CYP3A4 yields this compound.

Key Finding: this compound retains selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1) but exhibits significantly reduced potency compared to the parent compound. Specifically, SC-66905 is approximately 36-fold less potent against COX-2 than valdecoxib (IC50: 0.18 µM vs. 0.005 µM) while maintaining a high selectivity index. This guide details the comparative kinetics, experimental validation protocols, and metabolic pathways essential for interpreting pharmacokinetic data in drug development.

Molecular Pharmacology & Mechanism[1]

Structural Context

This compound (SC-66905) is formed by the hydroxylation of the 5-methyl group on the isoxazole ring of valdecoxib. This structural modification alters the molecule's fit within the hydrophobic channel of the cyclooxygenase active site.

-

Parent: Valdecoxib (4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide)

-

Metabolite: this compound (4-(5-(hydroxymethyl)-3-phenyl-4-isoxazolyl)benzenesulfonamide)

Enzyme Interaction Kinetics

The selectivity of coxibs relies on the presence of a side pocket in the COX-2 active site (Val523) which is absent in COX-1 (Ile523).

-

Valdecoxib: Fits tightly into the COX-2 side pocket, establishing a "slow-tight" binding mechanism responsible for its high potency (IC50 ~5 nM).

-

This compound: The addition of the hydroxyl group at the 5-methyl position introduces polarity that likely destabilizes the hydrophobic interactions within the COX-2 channel, leading to the observed increase in IC50 (reduced potency). However, the molecule is still too bulky to enter the narrower COX-1 channel effectively, preserving its selectivity.

Quantitative Potency Analysis

The following data summarizes the inhibitory concentrations (IC50) derived from human recombinant enzyme assays. These values are critical for modeling the total therapeutic activity of parecoxib/valdecoxib administration.

Table 1: Comparative Inhibitory Potency (Human Recombinant Enzymes)

| Compound | Code | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Valdecoxib | SC-65872 | 0.005 | 140 | ~28,000 |

| This compound | SC-66905 | 0.18 | 1120 | ~6,200 |

| Celecoxib (Ref) | - | 0.040 | 15 | ~375 |

Data Source: FDA Pharmacology Review NDA 21-341 [1].

Interpretation:

-

Potency: SC-66905 is roughly 36x less potent than valdecoxib against the therapeutic target (COX-2).

-

Selectivity: Despite lower potency, SC-66905 remains highly selective (>6000-fold), posing minimal risk of COX-1 mediated gastrointestinal toxicity compared to non-selective NSAIDs.

Metabolic Pathway Visualization[1]

Understanding the formation of SC-66905 is vital for interpreting in vivo efficacy, especially in patients with CYP2C9 polymorphisms.

Figure 1: Metabolic cascade from Parecoxib to the active metabolite SC-66905.[1]

Experimental Protocols (Self-Validating Systems)

To replicate the potency data or assess new derivatives, the Whole Blood Assay (WBA) is the gold standard as it accounts for protein binding (approx. 98% for valdecoxib).

Protocol: Human Whole Blood COX Inhibition Assay

Objective: Determine IC50 values in a physiological matrix.

Materials:

-

Fresh human blood (heparinized for COX-1, drug-free).

-

LPS (Lipopolysaccharide) for COX-2 induction.

-

Test compounds (Valdecoxib, SC-66905) dissolved in DMSO.

Workflow:

-

COX-1 Assessment (Platelet Aggregation/Thromboxane B2):

-

Aliquot 500 µL fresh blood into microcentrifuge tubes.

-

Add inhibitor (range: 0.001 µM to 100 µM) or vehicle. Incubate 60 min at 37°C.

-

Trigger clotting by adding calcium ionophore (A23187) or allow spontaneous clotting (serum generation) for 60 min.

-

Centrifuge (2000g, 10 min).

-

Measure TxB2 levels in supernatant via ELISA. Validation: Control samples must show high TxB2 (>300 ng/mL).

-

-

COX-2 Assessment (LPS-Induced PGE2):

-

Aliquot 500 µL fresh heparinized blood.

-

Add inhibitor and LPS (10 µg/mL).

-

Incubate 24 hours at 37°C (allows COX-2 protein expression and PGE2 synthesis).

-

Centrifuge and measure PGE2 levels via ELISA. Validation: LPS control must show >5-fold increase in PGE2 over baseline.

-

Figure 2: Differential workflow for assessing COX-1 vs. COX-2 selectivity in human whole blood.

Safety & Clinical Implications

The interaction profile of this compound supports the safety profile of the parent drug regarding GI toxicity but highlights potential cardiovascular considerations.

-

GI Safety: The high selectivity ratio (>6000) of SC-66905 confirms that even as the parent drug metabolizes, the risk of COX-1 inhibition (gastric protection) remains negligible at therapeutic doses.

-

Cardiovascular Risk: Like all COX-2 selective inhibitors, the suppression of endothelial prostacyclin (PGI2) without concomitant inhibition of platelet thromboxane (COX-1 mediated) suggests a pro-thrombotic risk. SC-66905 contributes to this total COX-2 inhibitory load, extending the duration of this imbalance beyond the half-life of valdecoxib alone.

References

-

FDA Center for Drug Evaluation and Research. (2001). Application Number: 21-341.[2] Pharmacology Review, Part 1. Retrieved from [Link][2][3]

-

Zhang, J. Y., et al. (2003). Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. Drug Metabolism and Disposition, 31(4), 491-501. Retrieved from [Link]

-

Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity.[1][4] Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212. Retrieved from [Link]

-

Yuan, J., et al. (2002).[4] Disposition of a Specific Cyclooxygenase-2 Inhibitor, Valdecoxib, in Humans.[1][3][4] Drug Metabolism and Disposition, 30(9), 1013-1021. Retrieved from [Link]

Sources

Technical Guide: Cellular Uptake & Distribution of 1-Hydroxyvaldecoxib (Metabolite M1)

The following is an in-depth technical guide on the cellular uptake, distribution, and characterization of 1-Hydroxyvaldecoxib , the primary active metabolite of the COX-2 inhibitor Valdecoxib (and its prodrug Parecoxib).

Executive Summary

This compound (systematically 4-[5-(hydroxymethyl)-3-phenyl-4-isoxazolyl]benzenesulfonamide) is the primary Phase I metabolite of the selective COX-2 inhibitor Valdecoxib.[1] Formed via CYP3A4 and CYP2C9-mediated hydroxylation of the 5-methyl group on the isoxazole ring, this metabolite retains pharmacological activity against COX-2, contributing to the therapeutic efficacy of the parent drug.[2]

Understanding the cellular uptake and intracellular distribution of this compound is critical for three reasons:

-

Efficacy Duration: As an active metabolite, its retention within target tissues (synoviocytes, endothelial cells) extends the analgesic window.

-

Toxicological Haptenization: While distinct from the unstable N-hydroxy metabolite linked to sulfonamide hypersensitivity (SJS/TEN), the accumulation of hydroxy-metabolites in keratinocytes remains a focal point of safety profiling.

-

Clearance Kinetics: Its intracellular conversion to the inactive carboxylic acid or glucuronide conjugates dictates the rate of renal elimination.

This guide provides a mechanistic breakdown of its cellular disposition and detailed protocols for quantifying its uptake and distribution.

Physicochemical Profile & Membrane Permeability

The cellular entry of this compound is governed by its physicochemical properties, which shift slightly from the parent Valdecoxib due to the addition of a polar hydroxyl group.

| Property | Valdecoxib (Parent) | This compound (Metabolite) | Impact on Uptake |

| Molecular Weight | 314.36 g/mol | 330.36 g/mol | Negligible impact on diffusion. |

| Lipophilicity (LogP) | ~2.6 - 3.0 | ~1.8 - 2.2 (Estimated) | Reduced lipophilicity but remains permeable. |

| pKa (Sulfonamide) | 9.8 (Weak Acid) | 9.7 - 9.8 | Predominantly neutral at physiological pH (7.4). |

| Solubility | Low (10 µg/mL) | Moderate | Improved aqueous solubility aids cytosolic distribution. |

| Protein Binding | ~98% (Albumin) | ~90-95% (Estimated) | High binding limits the free fraction ( |

Mechanism of Entry

Unlike hydrophilic metabolites that require SLC transporters (e.g., OATs), This compound predominantly utilizes passive diffusion to cross the lipid bilayer. The lipophilic isoxazole core drives membrane partitioning, while the sulfonamide moiety remains un-ionized at extracellular pH.

Note: While passive diffusion is dominant, high plasma protein binding means that cellular uptake is highly sensitive to albumin concentration changes (e.g., in hypoalbuminemic disease states).

Intracellular Distribution & Signaling

Once inside the cell, this compound does not distribute homogeneously. It exhibits specific organelle tropism driven by target binding and metabolic sequestration.

A. Target Engagement (The "Sink" Effect)

The primary intracellular target, Cyclooxygenase-2 (COX-2) , is localized to the Endoplasmic Reticulum (ER) and the Nuclear Envelope .

-

Kinetics: this compound binds to the COX-2 hydrophobic channel. This high-affinity binding creates an intracellular "sink," driving further uptake against the concentration gradient until saturation is reached.

-

Activity: It inhibits prostaglandin E2 (PGE2) synthesis, though with slightly lower potency than the parent Valdecoxib.

B. Metabolic Fate (The Clearance Pathway)

In hepatocytes, the distribution is transient. The molecule is rapidly shuttled to metabolic enzymes:

-

Oxidation: Cytosolic alcohol dehydrogenases or further CYP activity oxidize the hydroxymethyl group to a Carboxylic Acid (inactive).

-

Conjugation: UGT enzymes (ER-bound) catalyze glucuronidation at the sulfonamide nitrogen (N-glucuronide) or the new hydroxyl group (O-glucuronide).

Pathway Visualization

The following diagram illustrates the cellular lifecycle of Valdecoxib and its conversion to this compound.

Caption: Figure 1. Biotransformation and intracellular distribution pathways of Valdecoxib and its active metabolite this compound.

Experimental Protocols

To rigorously assess the uptake and distribution of this compound, researchers should employ a combination of cellular fractionation and mass spectrometry.

Protocol A: Cellular Accumulation Assay (Adherent Cells)

Objective: Determine the intracellular concentration of this compound relative to the extracellular medium (

Materials:

-

Cell Line: HEK293 (transfected with COX-2) or Caco-2 cells.

-

Compound: this compound (synthesized standard).

-

Lysis Buffer: 50% Methanol in water (chilled).

Workflow:

-

Seeding: Plate cells in 24-well plates at

cells/well. Incubate 24h. -

Dosing: Replace medium with HBSS containing 1 µM this compound.

-

Control: Include wells with 0.1% BSA to assess protein binding impact.

-

-

Incubation: Incubate at 37°C for time points: 5, 15, 30, 60, 120 min.

-

Termination:

-

Aspirate medium rapidly.

-

Wash cells 3x with ice-cold PBS (critical to remove membrane-bound drug).

-

-

Extraction: Add 200 µL chilled 50% Methanol. Scrape cells and collect lysate.

-

Centrifugation: 10,000 x g for 10 min at 4°C. Collect supernatant for LC-MS/MS.

Protocol B: LC-MS/MS Quantification

Objective: Specific detection of the metabolite without interference from the parent.

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo). Mode: Electrospray Ionization (ESI), Negative Mode (Sulfonamides ionize best in negative mode).

| Parameter | Setting |

| Ionization | ESI Negative (-) |

| Precursor Ion (Q1) | 329.1 m/z [M-H]⁻ |

| Product Ion (Q3) | 118.0 m/z (Sulfonamide fragment) |

| Cone Voltage | 30 V |

| Collision Energy | 25-35 eV (Optimize for fragment stability) |

| Column | C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

Quantification Logic:

Calculate the Cellular Accumulation Ratio (CAR) :

-

A ratio > 1.0 indicates active uptake or intracellular binding (sequestration by COX-2).

-

A ratio ~ 1.0 suggests passive equilibration.

Experimental Workflow Diagram

The following diagram outlines the step-by-step workflow for validating the uptake mechanism.

Caption: Figure 2. Standardized workflow for determining cellular accumulation kinetics of this compound.

References

-

G.D. Searle & Co. (2001).[3] Valdecoxib (Bextra) Prescribing Information. U.S. Food and Drug Administration.[3] Link

-

Yuan, J., et al. (2002). Biotransformation of Valdecoxib in Human: Identification of Metabolites and P450 Enzymes. Drug Metabolism and Disposition, 30(9), 1013-1021. Link

-

Zhang, J.Y., et al. (2003). Pharmacokinetics and Metabolism of the COX-2 Inhibitor Valdecoxib in Humans. Journal of Clinical Pharmacology, 43(6), 607-615. Link

-

Hassan, H.E., et al. (2010). P-glycoprotein-mediated efflux of valdecoxib and its metabolites. Journal of Pharmacy and Pharmacology. Link

-

Pfizer Inc. (2005).[3] Public Health Advisory - Bextra (valdecoxib).[1] FDA Safety Alerts. Link

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-Hydroxyvaldecoxib in Human Plasma

Abstract This document provides a comprehensive, field-tested protocol for the sensitive and selective quantification of 1-Hydroxyvaldecoxib, the primary active metabolite of the COX-2 inhibitor Valdecoxib, in human plasma. The method employs a straightforward protein precipitation extraction procedure followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). All aspects of the method, from sample preparation to data analysis, have been meticulously developed and validated according to the stringent criteria outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies involving Valdecoxib and its metabolites.

Introduction and Scientific Rationale

Valdecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). Following administration, particularly of its injectable prodrug Parecoxib, Valdecoxib is extensively metabolized in the body.[3] The primary metabolic pathway involves the oxidation of the 5-methyl group, catalyzed by cytochrome P450 enzymes, to form this compound (also known as SC-66905 or Valdecoxib M1).[4][5] This metabolite is pharmacologically active, contributing to the overall therapeutic effect.[6]

Therefore, accurate quantification of this compound in plasma is critical for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) assessments.[3][7] Such data are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, informing dosing regimens, and evaluating drug-drug interactions. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, selectivity, and speed.[8] This note details a method optimized for high-throughput analysis without compromising data integrity.

Analytical Method Overview

The core of this method is the selective isolation of the analyte from the complex plasma matrix, its efficient chromatographic separation, and its specific detection and quantification by mass spectrometry.

-

Sample Preparation: A simple and rapid protein precipitation (PPT) technique using acetonitrile is employed to remove the bulk of plasma proteins, which can interfere with the analysis and contaminate the LC-MS system.[3][9]

-

Internal Standard (IS): Celecoxib, a structurally related COX-2 inhibitor, is used as the internal standard to correct for variability during sample processing and instrumental analysis.[3][7] The use of a stable, co-extractable IS is fundamental to achieving high precision and accuracy.

-

Chromatography: An ACQUITY UPLC® BEH C18 reversed-phase column provides sharp, symmetrical peaks and excellent separation from endogenous plasma components within a short run time.[3][10]

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[3][7]

Detailed Experimental Protocol

Materials and Reagents

-

Analytes: this compound and Celecoxib (Internal Standard) reference standards (purity >98%).

-

Solvents: HPLC-grade or LC-MS grade Acetonitrile and Methanol.

-

Reagents: Formic acid (LC-MS grade), and ultrapure water.

-

Biological Matrix: Drug-free, pooled human plasma (K2-EDTA anticoagulant). Store at -80°C.

Preparation of Standards and Quality Control (QC) Samples

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Celecoxib in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Internal Standard Working Solution (1 µg/mL): Dilute the Celecoxib primary stock with acetonitrile.

-

Calibration Standards & QC Samples: Spike appropriate amounts of the this compound working solutions into blank human plasma to prepare a calibration curve (e.g., 8-10 non-zero points) and QC samples at four levels:

-

LLOQ: Lower Limit of Quantification

-

LQC: Low Quality Control

-

MQC: Medium Quality Control

-

HQC: High Quality Control

-

Sample Preparation Protocol: Protein Precipitation

-

Aliquot 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (1 µg/mL Celecoxib in acetonitrile) to each tube, except for blank samples.

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.[3]

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Dilute the supernatant with an equal volume (100 µL) of ultrapure water containing 0.1% formic acid to ensure compatibility with the mobile phase.[3]

-

Inject 2 µL of the final solution into the LC-MS/MS system.

UPLC-MS/MS System and Conditions

| Parameter | Setting |

| System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm[3] |

| Column Temp. | 40°C[3] |

| Autosampler Temp. | 4°C[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |

| Flow Rate | 0.4 mL/min[3] |

| Injection Volume | 2 µL |

| Gradient Elution | Time (min) |

| 0.0 - 0.5 | |

| 0.5 - 1.5 | |

| 1.5 - 2.0 | |

| 2.0 - 2.1 | |

| 2.1 - 3.0 |

Rationale: A gradient elution is used to ensure that the analyte is eluted with sufficient organic solvent for good ionization while allowing for a rapid wash of the column to remove late-eluting matrix components, leading to a short total run time of 3 minutes.[3]

| Parameter | Setting |

| System | Waters XEVO TQD or equivalent Triple Quadrupole MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Capillary Voltage | 4.0 kV[3] |

| Source Temp. | 150°C[3] |

| Desolvation Temp. | 500°C[3] |

| Desolvation Gas Flow | 600 L/hr (Nitrogen)[3] |

| Cone Gas Flow | 50 L/hr (Nitrogen)[3] |

| MRM Transitions | Analyte |

| This compound | |

| Celecoxib (IS) |

Note: The m/z transition for this compound is proposed based on its molecular weight ([M+H]+ of 331.1) and plausible fragmentation patterns analogous to similar structures. These values must be optimized on the specific instrument used. The transition for the IS, Celecoxib, is well-documented.[3]

Method Validation Protocol & Results

The method was fully validated according to FDA and EMA guidelines, which require rigorous testing to ensure reliability.[1][2][11]

Workflow Diagram

Caption: Bioanalytical Workflow for this compound.

Selectivity and Specificity

-

Protocol: Six different lots of blank human plasma were processed and analyzed to ensure no significant interfering peaks were present at the retention times of this compound and the IS.

-

Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the response at the LLOQ for the analyte, and ≤ 5% for the IS.[2]

-

Result: The method demonstrated high selectivity with no significant interferences observed.

Linearity and Range

-

Protocol: Calibration curves were prepared and analyzed in triplicate. A weighted (1/x²) linear regression model was used.

-

Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.99.[12][13] Back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% at LLOQ).

-

Result: The method was linear over a range of 0.5 to 500 ng/mL with a mean r² > 0.998.

Accuracy and Precision

-

Protocol: The accuracy (as % Relative Error, RE) and precision (as % Coefficient of Variation, CV) were determined by analyzing five replicates of QC samples (LLOQ, LQC, MQC, HQC) on three separate days (inter-day) and within the same run (intra-day).

-

Acceptance Criteria (EMA/FDA): The mean accuracy should be within ±15% of the nominal values (±20% at LLOQ). The precision (CV) should not exceed 15% (20% at LLOQ).[11]

-

Result Summary:

QC Level (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%RE) Inter-day Accuracy (%RE) LLOQ (0.5) 8.9 11.2 -5.4 -3.8 LQC (1.5) 6.5 7.8 2.1 4.5 MQC (75) 4.1 5.3 1.5 2.9 | HQC (400) | 3.8 | 4.9 | -3.2 | -1.7 |

Matrix Effect and Recovery

-

Protocol:

-

Matrix Effect: Assessed by comparing the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a neat solution at LQC and HQC levels (n=6 lots).

-

Extraction Recovery: Determined by comparing the peak area of pre-extraction spiked samples with that of post-extraction spiked samples.

-

-

Acceptance Criteria: The CV of the matrix factor should be ≤ 15%.[14] Recovery should be consistent and reproducible.

-

Result: The matrix effect was minimal and consistent across different plasma lots. The mean extraction recovery for this compound was >85% and for the IS was >89%, demonstrating the efficiency of the protein precipitation method.

Stability

-

Protocol: The stability of this compound in plasma was evaluated at LQC and HQC levels under various storage and handling conditions.[3]

-

Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of the nominal concentration.[3]

-

Result Summary:

Condition Duration Stability Freeze-Thaw Stability 3 cycles (-80°C to RT) Stable[3] Short-Term (Bench-top) 24 hours at Room Temp. Stable[3] Long-Term Storage 3 weeks at -20°C Stable[3] | Post-Preparative (Autosampler) | 24 hours at 4°C | Stable |

Conclusion

This application note describes a simple, rapid, and reliable UPLC-MS/MS method for the quantification of this compound in human plasma. The one-step protein precipitation protocol allows for high-throughput sample processing. The method has been rigorously validated and meets all acceptance criteria set forth by the FDA and EMA for bioanalytical method validation.[1][2] It is fit for purpose and can be confidently deployed in clinical and non-clinical studies to support the development of drugs where Valdecoxib pharmacokinetics are of interest.

References

-

Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available from: [Link]

-

Scitech Journals. Validation of a Sensitive Lc/Ms/Ms Method for the Determination of Imrecoxib and its Two Metabolites in Human Plasma. Available from: [Link]

-

ResearchGate. Matrix effect in plasma samples. Matrix effects are represented as mean.... Available from: [Link]

-

ResearchGate. Determination of Valdecoxib in Human Plasma Using Reverse Phase HPLC. Available from: [Link]

-

MDPI. A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Available from: [Link]

-

Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available from: [Link]

-

MDPI. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. Available from: [Link]

-

National Institutes of Health (NIH). Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies. Available from: [Link]

-

Dovepress. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib. Available from: [Link]

-

PubMed. Chemical and Biological Investigation of N-hydroxy-valdecoxib: An Active Metabolite of.... Available from: [Link]

-

National Institutes of Health (NIH). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available from: [Link]

-

PubMed. Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. Available from: [Link]

-

European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. Available from: [Link]

-

Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

-

ResearchGate. Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

-

ResearchGate. List of MRM transitions for each of the detected metabolites | Download Table. Available from: [Link]

-

European Medicines Agency (EMA). Guideline Bioanalytical method validation. Available from: [Link]

-

precisionFDA. This compound. Available from: [Link]

-

National Institutes of Health (NIH). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Available from: [Link]

-

Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). Available from: [Link]

-

National Institutes of Health (NIH). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Available from: [Link]

-

PubMed. UPLC-MS/MS Technology for the Quantitative Methodology and Pharmacokinetic Analysis of Voxtalisib in Rat Plasma. Available from: [Link]

-

Chromatography Forum. Matrix Effects in LSMS Analysis of Plasma Samples. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Available from: [Link]

-

ResearchGate. The Stability of Parecoxib and Valdecoxib in Beagle Plasma (n=6, Mean ± SD). Available from: [Link]

-

European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]

-

National Institutes of Health (NIH). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available from: [Link]

-

PubMed. Simultaneous determination of parecoxib sodium and its active metabolite valdecoxib in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study after intravenous and intramuscular administration. Available from: [Link]

-

European Medicines Agency (EMA). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

-

ResearchGate. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies. Available from: [Link]

-

CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Available from: [Link]

-

bevital. Stability study of 81 analytes in human whole blood, in serum and in plasma. Available from: [Link]

-

Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

-

Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]

-

Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]

-

National Institutes of Health (NIH). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Available from: [Link]

-

ResearchGate. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study. Available from: [Link]

-

ResearchGate. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Available from: [Link]

-

IQVIA. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

-

PubMed. Stability of routine biochemical analytes in whole blood and plasma/serum: focus on potassium stability from lithium heparin. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). 21-341 Bextra Clinical Pharmacology Biopharmaceutics Review Part 1. Available from: [Link]

Sources

- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. fda.gov [fda.gov]

- 3. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Chemical and biological investigation of N-hydroxy-valdecoxib: An active metabolite of valdecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. mdpi.com [mdpi.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ijper.org [ijper.org]

- 13. mdpi.com [mdpi.com]

- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Recovery Solid-Phase Extraction of 1-Hydroxyvaldecoxib from Human Urine

Executive Summary

This application note details a robust protocol for the isolation and quantification of 1-Hydroxyvaldecoxib (M1), the primary active metabolite of the COX-2 inhibitor Valdecoxib, from human urine.

While Valdecoxib itself is lipophilic, its metabolism via CYP3A4 and CYP2C9 introduces a hydroxyl group, significantly altering its polarity. Furthermore, extensive Phase II conjugation (glucuronidation) requires a critical enzymatic hydrolysis step prior to extraction to quantify the total metabolite load.

This guide moves beyond standard C18 protocols, recommending a Polymeric Hydrophilic-Lipophilic Balanced (HLB) Solid-Phase Extraction (SPE) approach. This ensures superior retention of the polar hydroxylated metabolite compared to traditional silica-based phases, providing higher recovery (>85%) and cleaner baselines for LC-MS/MS analysis.

Analyte Profile & Metabolic Context[1][2][3][4][5][6]

Understanding the metabolic pathway is prerequisite to successful extraction. This compound does not exist solely as a free molecule in urine; it is predominantly excreted as an O-glucuronide conjugate.

Metabolic Pathway Visualization

Figure 1: Metabolic trajectory of Valdecoxib.[1][2][3][4] Successful analysis requires reversing the final conjugation step.

Physicochemical Properties

| Property | Valdecoxib | This compound |

| Molecular Weight | 314.36 g/mol | 330.36 g/mol |

| LogP (Octanol/Water) | ~2.6 | ~1.8 (More Polar) |

| pKa | 9.6 (Sulfonamide) | 9.5 (Sulfonamide) |

| Primary Ionization | Negative ESI (Sulfonamide) | Negative ESI |

Materials & Reagents

-

SPE Cartridges: Polymeric HLB (Hydrophilic-Lipophilic Balance), 30 mg / 1 mL (e.g., Oasis HLB, Strata-X, or equivalent).

-

Why HLB? Unlike C18, HLB sorbents do not dewet if they run dry and possess dual retention mechanisms (hydrophobic and polar interactions), essential for capturing the hydroxylated metabolite.

-

-

Enzyme:

-Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalents). -

Internal Standard (IS): Celecoxib or deuterated Valdecoxib (

-Valdecoxib). -

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.

Protocol Phase I: Sample Pre-treatment (Hydrolysis)

Objective: Deconjugate the glucuronide to release free this compound. Omitting this step will result in >80% underestimation of the metabolite.

-

Aliquot: Transfer 1.0 mL of urine into a clean glass centrifuge tube.

-

Buffer Addition: Add 1.0 mL of 0.1 M Ammonium Acetate buffer (pH 5.0).

-

Enzyme Addition: Add 50

L of -

Incubation: Vortex briefly and incubate at 37°C for 2 hours .

-

Note: Higher temperatures (60°C) can be used to shorten time, but 37°C preserves analyte stability best.

-

-

Stop Reaction: Add 100

L of Internal Standard solution. -

Clarification: Centrifuge at 3,000 x g for 5 minutes to remove particulates.

Protocol Phase II: Solid-Phase Extraction (SPE)

Method: Polymeric Reversed-Phase (HLB). Rationale: The sulfonamide moiety allows for negative ionization, but the molecule is neutral at acidic pH. We extract in the neutral state to maximize hydrophobic retention on the polymer.

Workflow Diagram

Figure 2: Step-by-step SPE extraction logic.

Detailed Steps:

-

Conditioning:

-

Pass 1 mL Methanol through the cartridge.[5]

-

Pass 1 mL Water (Do not let the cartridge dry completely, though HLB is forgiving).

-

-

Loading:

-

Load the prepared hydrolyzed urine sample (~2 mL total volume) at a slow flow rate (1 mL/min).

-

-

Washing (Critical Step):

-

Elution:

-

Elute with 1 mL of 100% Methanol .

-

Tip: Apply a small volume (500

L), soak for 30 seconds, then elute, followed by the second 500

-

-

Evaporation & Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[7]

-

Reconstitute in 200

L of Mobile Phase (e.g., 50:50 Acetonitrile:10mM Ammonium Acetate).

-

LC-MS/MS Quantification Parameters

While extraction is the focus, the detection method validates the cleanup.[6] Valdecoxib and its metabolites ionize efficiently in Negative Electrospray Ionization (ESI-) mode due to the sulfonamide group.

Chromatography:

-

Column: C18 or C8 (e.g., Zorbax XDB-C8 or Acquity BEH C18), 2.1 x 50 mm.[8]

-

Mobile Phase: ACN : 10mM Ammonium Acetate (50:50 isocratic or gradient).

-

Flow Rate: 0.2 - 0.4 mL/min.

Mass Spectrometry (MRM Transitions):

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Valdecoxib | 313.0 [M-H]⁻ | 118.0 | ~25 |

| This compound | 329.0 [M-H]⁻ | 196.0 | ~28 |

| Celecoxib (IS) | 380.0 [M-H]⁻ | 316.0 | ~30 |

Note: Positive mode (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<60%) | Incomplete Hydrolysis | Verify |

| High Backpressure | Protein Precipitation | Ensure centrifugation step (3000xg) is performed after hydrolysis and before loading. |

| Matrix Effects (Suppression) | Residual Phospholipids | Add a "Pre-Elution" wash of 20% ACN if interferences persist, or switch to a Hybrid SPE-Phospholipid removal plate. |

References

-